

# Solubility and stability of 1-Butylcyclohexanamine

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## Compound of Interest

Compound Name: 1-Butylcyclohexanamine

CAS No.: 2626-61-1

Cat. No.: B13617842

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Technical Guide: Solubility and Stability of **1-Butylcyclohexanamine**

CAS: 2626-61-1 | Formula: C<sub>10</sub>H<sub>21</sub>N | MW: 155.28 g/mol

## Executive Summary & Structural Disambiguation

This guide targets the physicochemical behavior of **1-Butylcyclohexanamine** (IUPAC: 1-butylcyclohexan-1-amine), a sterically hindered primary amine.

Critical Distinction: Researchers frequently confuse this compound with its isomers. It is NOT:

- N-butylcyclohexylamine (Secondary amine, CAS 10108-56-2).
- 4-tert-butylcyclohexylamine (Distal substitution, CAS 5400-88-4).

Structure-Property Logic: The defining feature of **1-Butylcyclohexanamine** is the geminal substitution at the C1 position. The presence of a flexible butyl chain and the amine group on the same carbon creates a "neopentyl-like" steric environment. This structural steric shield

significantly alters its solubility profile and enhances its stability against oxidative and electrophilic degradation compared to unhindered amines like cyclohexylamine.

## Physicochemical Profile

The following data points drive the experimental protocols defined in Section 3 and 4.

Property	Value (Experimental/Predicted)	Technical Implication
LogP (Octanol/Water)	~2.7 (Predicted)	High Lipophilicity. The compound partitions strongly into organic layers. Water solubility is negligible in its neutral form.
pKa (Conjugate Acid)	~10.5 - 10.7	Strong Base. Requires pH > 12 for complete extraction into organic phases. At physiological pH (7.4), it exists predominantly as the cationic ammonium salt.
Boiling Point	~200–210°C (Est.)	Low Volatility. Stable to rotary evaporation at standard pressures; requires high vacuum for distillation.
H-Bond Donors/Acceptors	1 / 1	Solvation: Capable of H-bonding, but the butyl tail disrupts water networks, favoring protic organic solvents (Ethanol, MeOH).

## Solubility Dynamics & Solvent Selection

The solubility of **1-Butylcyclohexanamine** is strictly pH-dependent. The geminal butyl group reduces the hydration energy of the ammonium ion, making the salt form less soluble in water than simple cyclohexylamine salts, but still sufficient for aqueous processing.

## A. Solvent Compatibility Matrix

- Primary Solvents (High Solubility): Dichloromethane (DCM), Methanol, Ethanol, Toluene, DMSO.
- Poor Solvents (Neutral Form): Water, dilute aqueous base (0.1 M NaOH).
- Reactive Solvents (Avoid):
  - Ketones (Acetone, MEK): While steric hindrance retards Schiff base formation, long-term storage in ketones is contraindicated due to potential slow condensation.
  - Halogenated Solvents (Long-term): Avoid prolonged storage in Chloroform/DCM due to potential alkylation (quaternization) over months.

## B. Protocol: pH-Switch Extraction

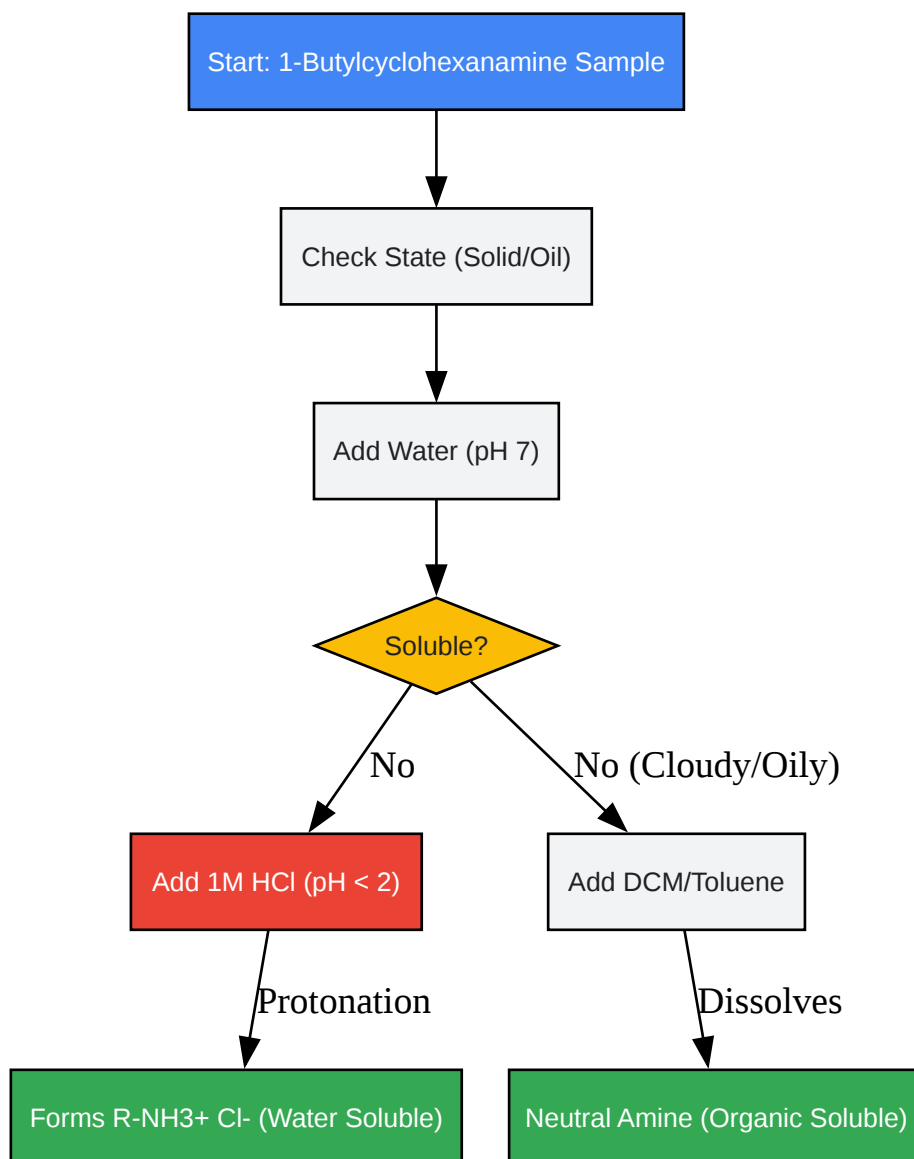
This self-validating workflow allows for the purification and isolation of the amine from reaction mixtures.

Step-by-Step Methodology:

- Acidification (Solubilization):
  - Dissolve crude oil in diethyl ether or tert-butyl methyl ether (TBME).
  - Add 1.0 M HCl slowly with vigorous stirring until the aqueous phase pH < 2.
  - Mechanism:<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup><sup>[4]</sup><sup>[5]</sup> Protonation forms the hydrochloride salt ( ), which partitions into the water phase. Impurities (non-basic) remain in the organic phase.
- Wash:
  - Separate layers.<sup>[6]</sup> Wash the aqueous acidic layer 2x with fresh ether to remove neutral lipophilic contaminants.
- Basification (Precipitation/Extraction):

- Cool the aqueous layer to 0°C (exothermic neutralization).
- Add 5.0 M NaOH dropwise until pH > 12.
- Observation: The solution will turn cloudy/oily as the neutral amine separates (oiling out).
- Recovery:
  - Extract 3x with DCM.
  - Dry combined organics over anhydrous  
(Magnesium sulfate can sometimes trap amines).
  - Concentrate under reduced pressure.

## Visualization: Solubility Decision Tree



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Caption: pH-dependent solubility logic. The neutral amine requires organic solvents; the salt form requires aqueous acid.

## Stability Profile & Degradation Pathways

The steric bulk of the butyl group provides a kinetic barrier to degradation, making **1-Butylcyclohexanamine** more stable than linear primary amines (e.g., n-hexylamine).

### A. Oxidative Stability (N-Oxidation)

Primary amines are susceptible to oxidation by atmospheric oxygen to form hydroxylamines and eventually oximes or nitro compounds.

- Risk Level: Moderate.
- Mitigation: The geminal butyl group sterically hinders the approach of reactive oxygen species (ROS) to the nitrogen lone pair. However, yellowing over time indicates trace oxidation.
- Storage: Store under Argon or Nitrogen atmosphere at 4°C.

## B. Carbamate Formation (CO<sub>2</sub> Sensitivity)

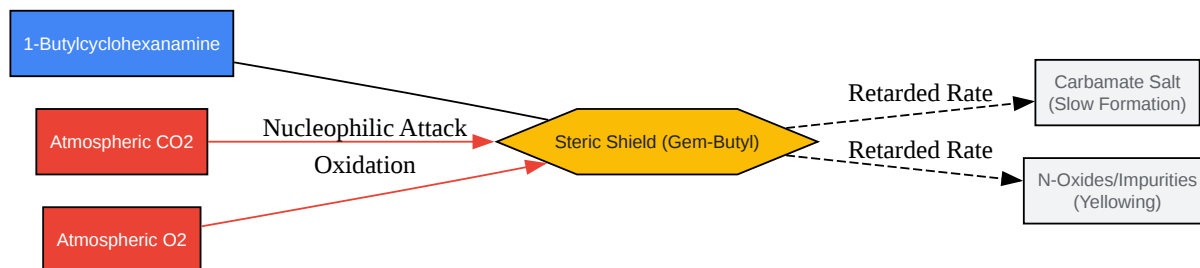
Amines react with atmospheric

to form carbamates (

).

- Mechanism: Nucleophilic attack of the nitrogen lone pair on [. \[2\]](#)
- Steric Protection: In **1-Butylcyclohexanamine**, the adjacent butyl group creates significant steric crowding. The rate of carbamate formation is 10–100x slower than in unhindered amines like cyclohexylamine.
- Implication: While "air-free" handling is best practice, the compound will not instantly solidify into carbonate salts upon air exposure, allowing for easier benchtop handling during short weighing operations.

## Visualization: Steric Shielding & Degradation



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Caption: The geminal butyl group acts as a steric shield, significantly slowing down CO<sub>2</sub> absorption and oxidation pathways.

## Applications in Drug Development

- NMDA Receptor Antagonists: The structural motif of **1-Butylcyclohexanamine** aligns with uncompetitive NMDA receptor antagonists (e.g., Neramexane, Memantine analogs). The lipophilic butyl chain allows the molecule to penetrate the blood-brain barrier (BBB) and lodge within the cation channel of the NMDA receptor, blocking ion flow without interfering with normal neurotransmission (open-channel block).
  - Reference Context: Amino-alkyl-cyclohexanes are a well-documented scaffold for neuroprotective agents [1].
- Lipophilic Cations: In formulation science, this amine serves as a counter-ion to increase the lipophilicity of acidic drugs, facilitating transport across lipid membranes.

## References

- Parsons, C. G., et al. "Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics." [5] *Neuropharmacology*, vol. 38, no. 1, 1999, pp. 85-108.
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